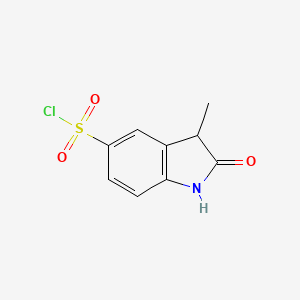

3-Methyl-2-oxoindoline-5-sulfonyl chloride

Description

Significance of Indoline-2-one (Oxindole) Core Structures in Organic Synthesis

The indoline-2-one, or oxindole (B195798), skeleton is a privileged heterocyclic motif found in a multitude of natural products and synthetic molecules with diverse biological activities. nih.govbenthamscience.comacs.org Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituents, making it an ideal scaffold for designing targeted therapeutic agents. The 2-oxo-indoline framework is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. benthamscience.comnih.govglobalauthorid.com The structure's ability to participate in crucial hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases is a key factor in its success. acs.orgnih.gov

The C3 position of the oxindole ring is particularly amenable to substitution, allowing for the introduction of a wide array of functional groups that can modulate the compound's biological activity and selectivity. nih.govacs.orgnih.gov This has led to the synthesis of extensive libraries of 3-substituted indolin-2-one derivatives with applications ranging from anticancer to anti-inflammatory agents. benthamscience.comnih.gov

Role of Sulfonyl Chloride Functionality as a Synthetic Intermediate

The sulfonyl chloride group (-SO₂Cl) is a highly valuable functional group in organic synthesis, primarily serving as a potent electrophile. chemicalbook.com This reactivity allows it to readily engage with a wide range of nucleophiles—such as amines, alcohols, and phenols—to form stable sulfonamide, sulfonate ester, and other sulfur-containing linkages. Sulfonamides, in particular, are a prominent feature in a vast number of approved drugs across various therapeutic areas, including antibacterial, antiviral, and anticancer treatments.

The incorporation of a sulfonyl chloride onto a molecular scaffold like indoline-2-one transforms it into a versatile building block. chemicalbook.com It provides a reactive handle for chemists to introduce new molecular fragments, effectively expanding the chemical space and enabling the systematic exploration of structure-activity relationships (SAR). The synthesis of novel derivatives is often achieved by reacting the sulfonyl chloride with different amines or other nucleophiles to generate a library of compounds for biological screening.

Positional Isomerism and Substituent Effects in Oxoindoline-Sulfonyl Chlorides

The specific placement of the sulfonyl chloride group on the oxoindoline ring system is critical, as it significantly influences the molecule's chemical reactivity and, consequently, the biological properties of its derivatives. The position of this electron-withdrawing group affects the electron density distribution across the aromatic ring, which can alter the reactivity of other sites on the molecule.

For instance, in 3-Methyl-2-oxoindoline-5-sulfonyl chloride , the sulfonyl chloride is located at the C5 position. The electronic properties of this isomer will differ from those of its positional isomers, such as a hypothetical 6-sulfonyl chloride or 7-sulfonyl chloride derivative. While direct comparative studies on the reactivity of these specific oxoindoline-sulfonyl chloride isomers are not extensively documented in the available literature, insights can be drawn from related heterocyclic systems. In quinolines, for example, the position of a sulfamoyl group has been shown to distinctly affect the chemical shifts in NMR spectra, indicating a clear influence on the electronic environment of the entire ring system.

Furthermore, the substituents on the oxindole core itself, such as the methyl group at the C3 position in the title compound, also exert significant effects. This substitution at the stereocenter can influence the binding affinity and selectivity of the final molecule for its biological target. nih.govacs.org The interplay between the position of the sulfonyl chloride and other substituents on the indoline (B122111) ring is a key consideration in the rational design of new bioactive molecules.

Overview of Research Trends in 3-Substituted Indoline-2-one Derivatives

Research into 3-substituted indoline-2-one derivatives continues to be a vibrant and highly productive area of medicinal chemistry. A major focus of this research is the development of selective kinase inhibitors for cancer therapy. benthamscience.comnih.govglobalauthorid.com Many clinically approved and investigational drugs, such as Sunitinib, feature the 3-substituted indolin-2-one scaffold. These molecules are designed to target specific receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and c-Kit, which are pivotal in tumor angiogenesis and proliferation. nih.govacs.org

The synthetic strategy often involves a Knoevenagel condensation between an oxindole and an aldehyde to create the characteristic 3-ylidene-indolin-2-one structure. The sulfonyl chloride group, as present in This compound , allows for further diversification, enabling the attachment of solubilizing groups or moieties that can form additional interactions with the target protein.

Recent trends also explore the application of these scaffolds beyond oncology, with studies reporting potent anti-inflammatory, antibacterial, and antiviral activities. benthamscience.com The ability to fine-tune the properties of the final compound by modifying the substituents at the C3 position and on the aromatic ring makes the indoline-2-one skeleton a perpetually attractive starting point for drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-oxo-1,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c1-5-7-4-6(15(10,13)14)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIBYPZOZQAHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236569 | |

| Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854137-61-4 | |

| Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854137-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-methyl-2-oxo-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 2 Oxoindoline 5 Sulfonyl Chloride

Synthesis of the 2-Oxoindoline-5-sulfonyl Chloride Core Precursor

The foundational step for obtaining the target compound is the synthesis of the 2-oxoindoline-5-sulfonyl chloride core, which is typically achieved by direct chlorosulfonation of the parent indolin-2-one or a suitably substituted derivative.

The most common and industrially viable method for the synthesis of 2-oxoindoline-5-sulfonyl chloride is the direct chlorosulfonation of indolin-2-one. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as both the solvent and the sulfonating agent. The reaction proceeds by the attack of the electron-rich C-5 position of the indolin-2-one ring on the sulfur trioxide generated in situ from chlorosulfonic acid, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride.

The success of the direct chlorosulfonation of indolin-2-one is highly dependent on careful control of the reaction conditions. Key parameters that are often optimized include the reaction temperature, the molar ratio of chlorosulfonic acid to the indolin-2-one substrate, and the reaction time.

Typically, the reaction is initiated by the slow, portion-wise addition of indolin-2-one to an excess of chlorosulfonic acid at a reduced temperature, often between 0 and 5 °C, to manage the highly exothermic nature of the reaction. Following the addition, the reaction mixture is gradually warmed to room temperature and may be further heated to ensure complete conversion. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice, leading to the precipitation of the desired 2-oxoindoline-5-sulfonyl chloride, which can then be isolated by filtration.

Optimization studies often focus on minimizing the formation of by-products, such as the corresponding sulfonic acid or disulfonated products. The table below illustrates a typical set of parameters that might be investigated during the optimization of this reaction.

| Parameter | Range Investigated | Optimal Condition | Effect on Yield/Purity |

| Temperature | 0 °C to 60 °C | 0 °C for addition, then 50 °C | Lower initial temperature controls exotherm; higher temperature drives reaction to completion. |

| Molar Ratio (ClSO₃H:Substrate) | 3:1 to 10:1 | 5:1 | Sufficient excess ensures complete reaction and acts as a solvent; higher ratios can increase side products. |

| Reaction Time | 1 to 6 hours | 3 hours | Shorter times may lead to incomplete conversion; longer times can promote by-product formation. |

Scaling up the chlorosulfonation of indolin-2-one presents several challenges that must be carefully managed to ensure safety and maintain product quality. The highly exothermic nature of the reaction requires efficient heat dissipation, which becomes more difficult on a larger scale. The use of jacketed reactors with precise temperature control is essential.

The addition of the solid indolin-2-one to the highly corrosive chlorosulfonic acid must be controlled to prevent localized overheating and potential runaway reactions. On a larger scale, this may involve the use of a powder dosing system. Furthermore, the reaction generates a significant amount of hydrogen chloride gas, which must be safely vented and scrubbed.

Work-up procedures also require careful consideration. The quenching of a large volume of chlorosulfonic acid is extremely hazardous and must be performed with robust cooling and ventilation systems. The filtration and drying of the product must also be carried out in a way that minimizes exposure to the corrosive and moisture-sensitive sulfonyl chloride. The development of continuous flow processes is an area of interest for improving the safety and scalability of chlorosulfonation reactions nih.gov.

While direct chlorosulfonation is the most established method, ongoing research seeks to develop milder and more selective sulfonylation techniques. These alternative approaches often leverage metal catalysis or unique mediating reagents to achieve C-H functionalization under different reaction conditions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including indoles. Catalysts based on rhodium, palladium, and iridium have been shown to direct the sulfonylation of indoles, often with high regioselectivity. These reactions typically involve the use of a directing group on the indole (B1671886) nitrogen, which coordinates to the metal center and positions the catalyst for C-H activation at a specific site, such as C-2 or C-7 nih.govntu.ac.uk.

The application of these methods to achieve C-5 sulfonylation of a 3-methylindolin-2-one would likely require the development of a new directing group strategy that favors this position. The general mechanism involves oxidative addition of the C-H bond to the metal center, followed by reaction with a sulfonylating agent and reductive elimination to afford the product and regenerate the catalyst.

| Catalyst System | Directing Group | Position Functionalized | Substrate Scope |

| [Rh(III)] | Pyridyl, Pyrimidyl | C-2, C-7 | N-heteroaryl indoles |

| [Pd(II)] | N-amino | C-2 | N-amino indoles |

| [Ir(III)] | N-amide | C-7 | N-acyl indoles |

Iodine-mediated reactions provide a metal-free alternative for the sulfonylation of indoles. These methods often proceed via an electrophilic iodination of the indole ring, followed by a subsequent substitution reaction with a sulfinate salt. The regioselectivity of the initial iodination step is crucial in determining the final position of the sulfonyl group. While many iodine-mediated reactions on indoles favor the C-2 or C-3 position, specific conditions have been developed for C-5 iodination researchgate.netrsc.org.

A potential, though currently speculative, two-step approach for the C-5 sulfonylation of 3-methylindolin-2-one could involve an initial regioselective C-5 iodination, followed by a palladium- or copper-catalyzed coupling with a sulfur source. Alternatively, direct iodine-mediated C-H sulfonylation at the C-5 position would require the development of specific reaction conditions that overcome the inherent reactivity of the C-3 position in the indole nucleus. Research has shown that molecular iodine can mediate the sulfonylation of indoles at the C-2 position nih.gov. Achieving C-5 selectivity would be a significant challenge.

Alternative Sulfonylation Approaches to the Indoline-2-one Scaffold

Electrochemical Sulfonylation Methods

Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical methods, often proceeding under mild conditions without the need for harsh reagents. In the context of synthesizing sulfonated indoles and their derivatives, electrochemical approaches have demonstrated significant potential.

Recent advancements have shown the viability of direct electrochemical sulfonylation between indoles, inorganic sulfites (as an SO₂ source), and alcohols to produce various indoyl sulfonate esters. acs.orgnih.govsemanticscholar.org This process is typically conducted in an undivided electrolysis cell under mild conditions. acs.orgnih.gov While this method yields sulfonate esters rather than the target sulfonyl chloride, these esters serve as valuable intermediates that could potentially be converted to the corresponding sulfonyl chloride in a subsequent step. The electrochemical setup often involves simple, cost-effective inorganic sulfites, highlighting the method's practicality. acs.org

Another electrochemical strategy involves the annulation of o-alkynylanilines with sodium sulfinates. researchgate.net This transition-metal-free and external-oxidant-free method provides access to 3-sulfonylindoles. researchgate.net Although this positions the sulfonyl group at C3, the underlying principles of electrochemical C-H functionalization are relevant.

Furthermore, the electrochemical coupling of indoles with sulfonyl hydrazides has been reported to introduce a sulfonyl group at the C3 position and a sulfonyl hydrazide group at the C2 position in a single step. researchgate.net More pertinent to the synthesis of the target compound, electrochemical methods have been developed for synthesizing sulfonyl esters from sulfonyl hydrazides, where sulfonyl radicals are generated via electrochemical oxidation. rsc.org Such radical-based approaches could hypothetically be adapted for the C5-sulfonylation of the 3-methyloxindole (B30408) core, should a suitable C5-functionalized precursor be available. The use of chloride as a redox mediator in electrochemical reactions, for example in the synthesis of oxazolines, demonstrates how electrochemistry can be harnessed to generate reactive halogenating species in situ, a principle that could be conceptually extended to chlorosulfonylation. nih.gov

| Methodology | Reactants | Product Type | Key Features |

|---|---|---|---|

| Direct Csp²–H Sulfonylation acs.orgnih.gov | Indoles, Inorganic Sulfites, Alcohols | Indoyl Sulfonate Esters | Undivided cell; mild conditions; cost-effective SO₂ source. |

| Annulation/Sulfonylation researchgate.net | o-Alkynylanilines, Sodium Sulfinates | 3-Sulfonylindoles | Transition-metal-free; external-oxidant-free. |

| Coupling Reaction researchgate.net | Indoles, Arylsulfonyl Hydrazides | C3-Sulfonylated, C2-Hydrazinated Indoles | Bifunctionalization in one step. |

Strategies for Introducing the C3-Methyl Group

The installation of the C3-methyl group can be approached either before or after the sulfonylation of the oxindole (B195798) ring. Each strategy presents unique synthetic challenges and opportunities.

This approach involves the C3-methylation of a commercially available or synthesized oxindole, followed by the C5-chlorosulfonylation of the resulting 3-methyloxindole. The direct and selective C3-alkylation of oxindoles can be challenging, as reactions with simple alkyl halides often lead to mixtures resulting from N-alkylation or C3-dialkylation. nih.gov

To overcome the challenges of selectivity, several advanced methodologies have been developed. A notable metal-free approach utilizes a B(C₆F₅)₃ catalyst to mediate the direct C3-alkylation of oxindoles with amine-derived alkylating agents. nih.govcardiff.ac.uk This method is distinguished by its exceptional chemoselectivity, effectively avoiding the common side reactions of N-methylation and C3-dialkylation. nih.govcardiff.ac.uk The reaction proceeds through the borane-catalyzed heterolytic cleavage of an α-nitrogen C–H bond in the amine, generating an iminium ion that is subsequently trapped by the oxindole enolate. nih.gov

Another strategy involves the use of heterogeneous catalysts. For instance, a non-precious metal-based nano-Ni₂P/CeO₂ catalyst has been reported for the C3-alkylation of oxindoles using alcohols as the alkylating agents. researchgate.net This "borrowing hydrogen" methodology involves the catalyst-mediated oxidation of the alcohol to an aldehyde, followed by an aldol-type condensation with the oxindole and subsequent reduction of the resulting C3-alkenyl oxindole. researchgate.net

Biocatalytic methods also offer high regioselectivity. S-adenosyl methionine (SAM)-dependent methyl transferases, such as PsmD, are known to perform stereo- and regioselective methylation at the C3 position of various indole derivatives, which can be precursors to or converted into the desired oxindole scaffold. nih.govresearchgate.net

| Method | Catalyst/Reagent | Alkylating Agent | Key Advantages | Reference |

|---|---|---|---|---|

| Borane (B79455) Catalysis | B(C₆F₅)₃ | Amine-based (e.g., diaryl methyl amines) | High C3-selectivity, avoids N-alkylation and dialkylation. | nih.govcardiff.ac.uk |

| Heterogeneous Catalysis | nano-Ni₂P/CeO₂ | Alcohols | Utilizes readily available alcohols; non-precious metal catalyst. | researchgate.net |

| Biocatalysis | PsmD Methyl Transferase | S-adenosyl methionine (SAM) | Excellent regioselectivity and stereoselectivity. | nih.govresearchgate.net |

Since the C3 position of 3-methyl-2-oxoindoline is a stereocenter, achieving stereocontrol during the alkylation step is of significant interest for accessing enantiopure materials. Several catalytic asymmetric methods have been developed for the C3-functionalization of oxindoles.

Molybdenum-catalyzed asymmetric allylic alkylation of 3-monosubstituted oxindoles allows for the construction of adjacent quaternary-tertiary stereogenic centers with high regio-, diastereo-, and enantioselectivity. nih.gov Although this specific methodology introduces an allyl group rather than a methyl group, it establishes a powerful precedent for achieving stereocontrol in the formation of C3-quaternary oxindoles. nih.gov

Another sophisticated approach is the catalytic enantioselective stereoablative alkylation of 3-halooxindoles. semopenalex.org This process converts a racemic tertiary halooxindole into an enantioenriched oxindole bearing an all-carbon quaternary stereocenter. semopenalex.org This strategy could be adapted for methylation by using a suitable methyl nucleophile.

As mentioned previously, biocatalytic C3-indole methylation using enzymes like PsmD provides products with excellent enantioselectivity (>99% ee), representing a highly effective method for establishing the C3 stereocenter early in the synthesis. nih.govresearchgate.net

A plausible, albeit hypothetical, alternative route involves the introduction of the methyl group after the formation of the oxindole-5-sulfonyl chloride core. This pathway would begin with the chlorosulfonylation of oxindole to yield 2-oxoindoline-5-sulfonyl chloride. The subsequent C3-methylation would likely proceed via the generation of an enolate.

The electron-withdrawing sulfonyl chloride group at the C5 position would increase the acidity of the C3 proton, facilitating deprotonation with a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form the corresponding enolate. This nucleophilic enolate could then be trapped with an electrophilic methyl source, such as methyl iodide, to install the C3-methyl group.

However, this approach carries potential risks. The enolate could also react at the nitrogen atom, leading to N-methylation as a competing side reaction. Furthermore, the strong basic conditions required for enolate formation might be incompatible with the electrophilic sulfonyl chloride moiety, potentially leading to undesired side reactions or degradation of the starting material. Careful optimization of the base, solvent, and temperature would be critical to favor the desired C3-alkylation.

This synthetic strategy begins with a C3-methylated indole precursor, which is then converted to the 3-methyl-2-oxoindoline core. This approach leverages the rich chemistry of indoles.

One pathway involves the direct oxidation of a C3-methyl indole derivative. For example, a Cu(I)-catalyzed method has been developed for the selective oxidation of C2-alkyl-substituted indoles to the corresponding 3-oxindoles under mild conditions. nih.gov While this specific protocol targets C2-substituted indoles, the principle of metal-catalyzed oxidation of the indole core to an oxindole is a key concept. nih.gov Other methods for this transformation include oxidative dearomatization using reagents like sodium periodate catalyzed by RuCl₃·3H₂O. organic-chemistry.org

A hypothetical route combining diazotization and oxidation could start from 3-methyl-1H-indol-5-amine. The amine could be converted to a diazonium salt, which is a versatile intermediate for introducing a range of functional groups. For instance, reaction with sulfur dioxide in the presence of a copper catalyst could yield the corresponding sulfonyl chloride. The final step would then be the selective oxidation of the 3-methyl-1H-indole-5-sulfonyl chloride to the target 3-methyl-2-oxoindoline-5-sulfonyl chloride. This tandem approach separates the installation of the two key functional groups onto different aromatic precursors (indole vs. oxindole), potentially avoiding cross-reactivity issues.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Oxindole |

| 3-Methyloxindole |

| 2-Oxoindoline-5-sulfonyl chloride |

| Methyl iodide |

| Sodium hydride |

| Lithium diisopropylamide |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |

| S-adenosyl methionine (SAM) |

| 3-Halooxindole |

| 3-Methyl-1H-indol-5-amine |

| 3-Methyl-1H-indole-5-sulfonyl chloride |

| Sulfur dioxide |

Pre-sulfonylation C3-Alkylation of Oxindoles

Purification and Isolation Techniques for Oxoindoline-Sulfonyl Chlorides

The purification and isolation of oxoindoline-sulfonyl chlorides, such as this compound, are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts from the synthesis. The inherent reactivity of the sulfonyl chloride group necessitates careful selection of purification methods to prevent hydrolysis and other degradation pathways. Common techniques employed involve a combination of aqueous work-up, extraction, chromatography, and crystallization.

Following a typical chlorosulfonation reaction, the initial work-up procedure often involves carefully quenching the reaction mixture in ice-water. This step serves to precipitate the crude sulfonyl chloride product while also decomposing excess chlorosulfonic acid. The resulting solid can then be collected by vacuum filtration. For instance, in the synthesis of related aryl sulfonyl chlorides, the product slurry is filtered, washed with cold water, and dried in a vacuum oven to afford the crude solid mdpi.com.

If the product does not precipitate or remains oily, liquid-liquid extraction is employed. A water-immiscible organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or diethyl ether, is used to extract the compound from the aqueous phase. The combined organic layers are subsequently washed with water and brine to remove residual acids and inorganic salts, followed by drying over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) rsc.org.

For further purification, column chromatography is a widely utilized method. The choice of stationary phase (typically silica (B1680970) gel) and eluent system is crucial for effective separation. Different solvent systems have been reported for the purification of various sulfonyl chlorides. Common mobile phases consist of a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane rsc.org. The polarity of the eluent is gradually increased to first elute nonpolar impurities and then the desired sulfonyl chloride.

Crystallization is often the final step to obtain a highly pure product. This technique relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at varying temperatures. The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. For example, recrystallization from solvent systems like hexanes/tetrahydrofuran or chloroform has been successfully used for purifying related organic compounds rsc.org. In another instance, an orange solid was recrystallized from hexanes at -20 °C over two days to yield a light peach solid with high purity rsc.org.

The selection of a specific purification strategy depends on the physical state of the crude product (solid or oil), its stability, and the nature of the impurities present. A multi-step approach combining these techniques is often necessary to achieve the desired purity for subsequent synthetic applications.

Table 1: Summary of Purification and Isolation Techniques for Sulfonyl Chlorides

| Technique | Description | Typical Solvents/Reagents | Purpose | Reference Example |

| Quenching | The reaction mixture is added to a cold medium to stop the reaction and precipitate the crude product. | Ice-water, cold aqueous solutions. | Decompose excess reagents (e.g., chlorosulfonic acid) and precipitate the product. | Pouring the reaction mixture into water after synthesis. |

| Extraction | Separation of the target compound from an aqueous phase into an immiscible organic solvent. | Dichloromethane (CH₂Cl₂), Diethyl ether. | Isolate the product from the aqueous reaction mixture. | An aqueous solution was extracted with diethyl ether (2 x 35 mL). |

| Aqueous Wash | Washing the organic extract or crude solid with aqueous solutions. | Water, Brine, Dilute HCl, sat. aq. Na₂S₂O₃. | Remove residual acids, bases, and water-soluble impurities. | The organic layer was washed with water (20 mL) and dried over MgSO₄. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Silica gel; Eluent systems like Ethyl acetate/Hexanes, Methanol/CH₂Cl₂. | Separate the target compound from impurities with different polarities. | A red oily residue was purified by flash chromatography (0 → 2% ethyl acetate/hexanes). rsc.org |

| Crystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to form crystals upon cooling. | Hexanes, Chloroform, Ethanol, Hexanes/Tetrahydrofuran. | Obtain a highly pure crystalline product. | A solid was recrystallized from chloroform (40 mL) to afford a pure white solid. rsc.org |

| Filtration | The mechanical separation of a solid from a fluid (liquid or gas) by interposing a medium through which only the fluid can pass. | N/A | Isolate the precipitated solid product from the liquid phase. | The product slurry was added into a sinter funnel and filtered under vacuum. mdpi.com |

Reactivity and Derivatization of 3 Methyl 2 Oxoindoline 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The primary mode of reaction for 3-Methyl-2-oxoindoline-5-sulfonyl chloride involves nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. The chlorine atom is an excellent leaving group, facilitating the attack by a wide range of nucleophiles.

The reaction of this compound with primary or secondary amines is a common method for the synthesis of sulfonamides. google.com This reaction, often referred to as sulfonylation of amines, is a robust and widely used transformation in medicinal chemistry. google.com

The formation of sulfonamides from this compound and an amine typically proceeds under basic conditions. The base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or inorganic bases like sodium carbonate. google.co.in

The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or acetonitrile, at room temperature. google.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Once the reaction is complete, a standard aqueous workup is usually performed to remove the base and its salt, followed by purification of the sulfonamide product, often by crystallization or column chromatography.

A typical reaction protocol is outlined in the table below:

| Parameter | Condition | Purpose |

| Reactants | This compound, Amine (primary or secondary) | Formation of the sulfonamide bond |

| Base | Triethylamine, Pyridine, or Sodium Carbonate | To neutralize the HCl byproduct |

| Solvent | Dichloromethane (DCM), Acetonitrile | To dissolve reactants and facilitate the reaction |

| Temperature | Room Temperature | Mild reaction conditions |

| Reaction Time | Varies (monitored by TLC) | To ensure completion of the reaction |

| Workup | Aqueous wash | To remove the base and its salt |

| Purification | Crystallization or Column Chromatography | To isolate the pure sulfonamide product |

A wide variety of primary and secondary amines can be used as nucleophiles in this reaction, highlighting the versatility of this compound as a synthetic building block. The choice of amine directly influences the properties of the resulting sulfonamide derivative. Both aliphatic and aromatic amines can be successfully coupled.

The following table provides a representative, though not exhaustive, list of amine substrates that can be used:

| Amine Substrate Class | Specific Examples |

| Primary Aliphatic Amines | Methylamine, Ethylamine, Propylamine |

| Secondary Aliphatic Amines | Dimethylamine, Diethylamine, Piperidine (B6355638) |

| Primary Aromatic Amines | Aniline, 4-Fluoroaniline, 4-Methoxyaniline |

| Secondary Aromatic Amines | N-Methylaniline |

| Heterocyclic Amines | Morpholine, Pyrrolidine |

In addition to forming sulfonamides, this compound can react with alcohols to yield sulfonate esters. This transformation provides another avenue for the derivatization of the oxindole (B195798) core.

The reaction of this compound with an alcohol, known as alcoholysis, is also typically carried out in the presence of a base, such as pyridine or triethylamine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. The reaction mechanism involves the nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride.

A general procedure for the formation of sulfonate esters is described in the table below:

| Parameter | Condition | Purpose |

| Reactants | This compound, Alcohol | Formation of the sulfonate ester bond |

| Base | Pyridine, Triethylamine | To activate the alcohol and neutralize HCl |

| Solvent | Dichloromethane, Toluene, Acetonitrile | To dissolve reactants |

| Temperature | 0 °C to Room Temperature | Mild reaction conditions |

| Workup | Aqueous wash | To remove the base and its salt |

| Purification | Column Chromatography or Crystallization | To isolate the pure sulfonate ester |

Sulfonate esters derived from this compound can undergo further reactions. One such reaction is quaternization, where the sulfonate derivative reacts with a tertiary amine to form a quaternary ammonium (B1175870) salt. google.comgoogle.com This reaction typically involves heating the sulfonate ester with an excess of the tertiary amine, either neat or in a suitable solvent. google.com The sulfonate group acts as a leaving group in this nucleophilic substitution reaction.

A general procedure for the quaternization of a sulfonate derivative is outlined below:

| Parameter | Condition | Purpose |

| Reactants | Sulfonate ester derivative, Tertiary Amine | Formation of the quaternary ammonium salt |

| Solvent | Acetonitrile or neat (excess amine) | To facilitate the reaction |

| Temperature | Elevated (e.g., 70-100 °C) | To drive the reaction to completion |

| Workup | Evaporation of solvent/excess amine | To isolate the crude product |

| Purification | Crystallization | To obtain the pure quaternary ammonium salt |

Formation of Sulfonyl Halides and Thiosulfonates (general reactivity)

The sulfonyl chloride group (–SO₂Cl) is a highly reactive functional group, serving as a versatile precursor for various other sulfur-containing functionalities. Its general reactivity is characterized by nucleophilic substitution at the sulfur atom.

Sulfonyl chlorides can, in principle, be converted to other sulfonyl halides (RSO₂X, where X = F, Br, I). The stability of sulfonyl halides generally decreases in the order fluorides > chlorides > bromides > iodides. wikipedia.org While the direct conversion from a sulfonyl chloride to another sulfonyl halide is less common than synthesis from sulfonic acids, it can be achieved under specific conditions using halogen exchange reactions.

A more common transformation of sulfonyl chlorides is their reaction with a source of sulfide (B99878) or thiol to form thiosulfonates (RSO₂SR'). For instance, the reaction of a sulfonyl chloride with a sodium thiolate (NaSR') yields a thiosulfonate. Another route involves the reaction of sulfonyl chlorides with sodium sulfite (B76179) (Na₂SO₃) to produce the corresponding sulfinate salt (RSO₂Na), which can then be further reacted. wikipedia.org Oxidative transformations of thiols in the presence of an oxidizing agent and a chloride source can also lead to the formation of both sulfonyl chlorides and thiosulfonates. researchgate.net

Reactions Involving the 3-Methyl-2-oxoindoline Core

The 3-methyl-2-oxoindoline scaffold possesses several reactive positions that allow for extensive derivatization. Key reaction sites include the C3-position adjacent to the carbonyl group, the nitrogen atom of the lactam, and the carbonyl group itself.

Knoevenagel Condensation and Exocyclic Double Bond Formation on Derivatives

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst, typically a weak amine like piperidine. wikipedia.org The reaction proceeds via a nucleophilic addition followed by a dehydration step, resulting in the formation of a new carbon-carbon double bond, often as an α,β-unsaturated product. wikipedia.org

While the ketone at the C2-position of the 3-methyl-2-oxoindoline core is part of a stable amide (lactam) system and generally less reactive towards condensation, derivatives of this core bearing aldehyde or ketone functionalities are excellent substrates for the Knoevenagel condensation. This reaction is a powerful tool for creating an exocyclic double bond (a double bond where one of the carbon atoms is part of a ring system).

For example, derivatives of 2-oxoindoline where an aldehyde is introduced at a specific position can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield products with an exocyclic C=C bond. researchgate.net This strategy has been widely used to synthesize various 3-methylene-2-oxoindoline derivatives. researchgate.net The reaction is typically catalyzed by piperidine and can be performed in solvents like ethanol. researchgate.net The resulting products often have defined stereochemistry (E/Z isomers), which can sometimes interconvert. researchgate.net

Table 1: Examples of Knoevenagel Condensation for Exocyclic Double Bond Formation

| Carbonyl Substrate | Active Methylene Compound | Catalyst | Product Type |

| 2-Oxoindoline-5-carbaldehyde | Malononitrile | Piperidine | 2-(2-Oxoindolin-5-yl)ethene-1,1-dicarbonitrile |

| 2-Oxoindoline-5-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2-oxoindolin-5-yl)acrylate |

| Indole-3-carboxaldehyde | Various active methylenes | Piperidine | Indole-3-yl derivatives with exocyclic double bond acgpubs.org |

This table presents illustrative examples based on the general reactivity of the oxindole core.

Further Functionalization of the Indoline (B122111) Ring System

Beyond the reactions of the sulfonyl chloride group and condensations to form exocyclic double bonds, the indoline ring system itself offers numerous opportunities for further chemical modification. These functionalizations can be used to modulate the molecule's properties for various applications.

N-Functionalization: The nitrogen atom of the indoline lactam is a key site for modification. It can undergo reactions such as alkylation or acylation. For instance, N-acetylation using acetyl chloride can introduce an acetyl group onto the indole (B1671886) nitrogen, a reaction demonstrated in related indole derivatives. acgpubs.org This N-functionalization can significantly alter the electronic and steric properties of the molecule and is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

C3-Position Modification: The carbon at the C3-position, being adjacent to the carbonyl group, is activated. While it is substituted with a methyl group in the parent compound, in related 2-oxoindoline structures, this position can be functionalized. For example, it can be a site for alkylation or can participate in aldol-type reactions.

Aromatic Ring Substitution: The benzene (B151609) portion of the indoline ring can undergo electrophilic aromatic substitution, although the existing sulfonyl chloride and oxoindole groups are deactivating, directing new substituents primarily to the ortho and para positions relative to the amide nitrogen and meta to the sulfonyl group.

Ring Annulation and Cycloaddition: The indole scaffold can be a partner in various cycloaddition reactions to build more complex, fused-ring systems. For example, derivatives like 2-indolylmethanols can undergo catalytic asymmetric [3+2] or [4+3] cycloadditions to construct chiral pyrrolo[1,2-α]indoles or diindole-annulated tetrahydrothiepines, respectively. researchgate.net While starting from a different indole derivative, these examples showcase the versatility of the core ring system for constructing polycyclic structures.

Academic Research Applications and Design Principles of Derivatives

Development of Anti-infective Agents

Synthesis of Antibacterial Derivatives

The 2-oxoindoline scaffold, particularly when functionalized with a sulfonyl chloride group at the 5-position, serves as a versatile starting material for the synthesis of novel antibacterial agents. The reactivity of the sulfonyl chloride moiety allows for its facile conversion into a wide array of sulfonamide derivatives by reacting it with various primary and secondary amines. This approach is a cornerstone in medicinal chemistry for generating libraries of compounds for antibacterial screening.

The general synthetic strategy involves the condensation of 3-methyl-2-oxoindoline-5-sulfonyl chloride with a diverse selection of amino compounds. These can include simple aliphatic and aromatic amines, as well as more complex moieties like amino acids, piperidine (B6355638), morpholine, and methylpiperazine. The reaction is typically carried out in an aqueous basic medium or an anhydrous solvent with a base to neutralize the hydrochloric acid byproduct. This straightforward synthetic route enables the introduction of a wide range of substituents, which can significantly influence the antibacterial profile of the resulting sulfonamide.

Research into sulfonamides derived from heterocyclic scaffolds has demonstrated that these compounds can exhibit significant antibacterial activity. The mechanism of action for many sulfonamide-based drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt the bacterial folate pathway, leading to bacteriostatic effects.

Studies on related indoline (B122111) and quinoline-5-sulfonamides have shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. The introduction of different amine substituents allows for the fine-tuning of the molecule's physicochemical properties, such as polarity and steric bulk, which can affect its ability to penetrate bacterial cell walls and bind to the target enzyme. For example, the incorporation of piperidine, morpholine, and methylpiperazine substituents has been shown to enhance the pharmacological properties of related sultam derivatives chemrevlett.com.

The following table summarizes the antibacterial activity of representative sulfonamide derivatives synthesized from related sulfonyl chlorides, illustrating the potential of this chemical class.

| Compound Type | Bacterial Strain | Activity Level | Reference |

| Quinoline-5-sulfonamide (B3425427) | Staphylococcus aureus (MRSA) | High | nih.govsemanticscholar.org |

| Quinoline-5-sulfonamide | Enterococcus faecalis | Moderate | nih.govsemanticscholar.org |

| Thienopyrimidine-sulfonamide | Staphylococcus aureus | Moderate | mdpi.com |

| Thienopyrimidine-sulfonamide | Escherichia coli | Mild | mdpi.com |

| N,N-diethyl-substituted amides | Staphylococcus aureus | High (MIC: 1.8 µg/mL) | nih.gov |

| N,N-diethyl-substituted amides | Escherichia coli | High (MIC: 12.5 µg/mL) | nih.gov |

These findings underscore the potential of using this compound as a building block to develop new sulfonamide-based antibacterial agents.

Precursors for Protease Inhibitors (e.g., SARS-CoV 3C-like protease)

The isatin scaffold, a close structural relative of 2-oxoindoline, has been identified as a promising core for the development of inhibitors targeting the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV. nih.govnih.govbohrium.comrjptonline.org The 3CLpro is a cysteine protease essential for the viral replication cycle, making it a prime target for antiviral drug development nih.govnih.govscilit.com.

Derivatives of 5-sulfonyl isatin have been specifically designed, synthesized, and evaluated as inhibitors of SARS-CoV 3CLpro. The synthesis involves the sulfonation of the isatin ring at the 5-position, followed by reaction with various amines to generate a library of 5-sulfonylisatin derivatives nih.gov. This synthetic pathway highlights the role of intermediates like this compound as precursors for creating these targeted inhibitors.

Structure-activity relationship (SAR) studies have revealed that modifications at the 5-position of the isatin ring are particularly effective in enhancing inhibitory potency against 3CLpro nih.govbohrium.com. The sulfonamide group at this position allows for the introduction of diverse chemical functionalities that can interact with specific pockets of the enzyme's active site. Molecular docking studies have proposed that these inhibitors can form hydrogen bonds and other interactions with key residues in the active site of the protease nih.govbohrium.com.

One study identified that among a series of 5-sulfonyl isatin derivatives, a compound featuring a specific N-substituted piperazinyl moiety (compound 8k₁) demonstrated the most potent inhibitory activity, with an IC₅₀ value of 1.04 μM against SARS-CoV 3CLpro nih.govnih.govrjptonline.org. This indicates that the nature of the amine component attached to the sulfonyl group is critical for achieving high potency.

The research in this area suggests that the this compound core is a valuable precursor for creating a new generation of nonpeptidic, small-molecule inhibitors of viral proteases. The established synthetic routes and the promising biological activity of the resulting compounds provide a solid foundation for further optimization and development of potent antiviral agents.

| Compound Scaffold | Target Enzyme | Key Finding | IC₅₀ Value | Reference |

| 5-Sulfonyl isatin derivative | SARS-CoV 3CLpro | Potent inhibitory activity | 1.04 µM (for 8k₁) | nih.govnih.govrjptonline.org |

| 5-Bromoisatin | SARS-CoV 3CLpro | Potent inhibitor identified via screening | Not specified | nih.govbohrium.com |

Utilization in Multicomponent Reactions and Cascade Transformations

The isatin and oxindole (B195798) frameworks, which form the core of this compound, are highly valued substrates in multicomponent reactions (MCRs) uc.ptbenthamdirect.comuevora.pt. MCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. The reactivity of the carbonyl group at the C3 position of the oxindole ring makes it an excellent electrophile for such transformations uevora.pt.

Isatin and its derivatives are frequently employed in MCRs to generate a wide variety of structurally diverse heterocyclic compounds, most notably spirooxindoles uc.ptuevora.pt. These reactions often proceed through the formation of an intermediate, such as an azomethine ylide, which can then undergo cycloaddition reactions. For example, a three-component reaction between an isatin derivative, an amino acid (like proline or sarcosine), and a dipolarophile (such as an activated alkene) leads to the synthesis of complex spiropyrrolidine-oxindole systems uevora.pt.

While direct examples using this compound in MCRs are not extensively documented, the established reactivity of the isatin/oxindole core strongly suggests its suitability for such transformations. The sulfonyl chloride group at the 5-position would likely remain intact during many MCRs focused on the C3-carbonyl, allowing for subsequent functionalization to further increase molecular diversity.

The application of isatin-based MCRs provides access to libraries of compounds with significant biological potential, including antibacterial and antiviral activities benthamdirect.comuevora.pt. The ability to rapidly generate complex scaffolds from simple precursors makes this an attractive strategy in drug discovery.

Examples of MCRs involving the Isatin/Oxindole Scaffold:

1,3-Dipolar Cycloaddition: Reaction of isatin, an amino acid, and a dipolarophile to form spiropyrrolidine-oxindoles uevora.pt.

Knoevenagel-initiated MCRs: Reactions involving isatin, an active methylene (B1212753) compound, and a dicarbonyl compound to produce spirooxindole derivatives uevora.pt.

Synthesis of Cyclopentatriazines: A one-pot reaction of isatin, malononitrile (B47326), an ethyl 2,4-dioxo-4-arylbutanoate, ammonium (B1175870) acetate (B1210297), and a hydrazonoyl chloride chemrevlett.comchemrevlett.com.

These examples demonstrate the versatility of the core structure and its potential for use in sophisticated cascade and multicomponent transformations to build complex molecular architectures.

Rational Design of Diversified Chemical Libraries

The oxindole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets nih.govmdpi.com. This characteristic makes this compound an excellent starting point for the rational design of diversified chemical libraries aimed at drug discovery. The ability to modify the scaffold at multiple positions (the N1-amide, the C3-position, and the C5-sulfonyl chloride) allows for the systematic generation of a vast number of analogues.

One powerful application of this scaffold is in the construction of DNA-encoded libraries (DELs) nih.govresearchgate.net. DEL technology enables the synthesis and screening of libraries containing billions of molecules. The oxindole core is well-suited for DEL synthesis due to its compatibility with on-DNA chemical transformations nih.gov. The sulfonyl chloride group provides a reactive handle for attaching various building blocks, while other positions on the ring can be functionalized in subsequent steps, with each step being recorded by the attached DNA barcode.

Key strategies for diversifying the oxindole scaffold include:

Functionalization of the Sulfonyl Chloride: Reaction with a large library of amines to create a diverse set of sulfonamides.

Modification at the C3-Position: Utilizing reactions such as Knoevenagel condensation, aldol reactions, or multicomponent reactions to introduce complexity and spirocyclic systems nih.gov.

Alkylation/Arylation at the N1-Position: Introducing substituents on the nitrogen atom of the oxindole ring to explore additional chemical space.

Computational methods are also employed in the rational design of oxindole-based libraries. In silico screening and repositioning strategies can be used to predict potential biological targets for newly designed compounds, helping to guide the synthetic efforts toward molecules with a higher probability of desired activity nih.govresearcher.life. By combining versatile synthetic methodologies with computational design, the this compound scaffold can be effectively utilized to generate high-quality, diverse chemical libraries for identifying novel therapeutic agents.

Future Research Directions and Emerging Trends

Development of Novel and Green Synthetic Methodologies

The future of synthesizing 3-Methyl-2-oxoindoline-5-sulfonyl chloride and its derivatives is increasingly geared towards sustainable and efficient methods. Traditional synthetic routes often rely on harsh reagents and conditions, prompting a shift towards greener alternatives.

Key research trends include:

Aqueous Synthesis: A significant advancement in the synthesis of sulfonyl chlorides involves the use of water as a solvent. researchgate.net Methodologies utilizing reagents like Oxone (a potassium peroxymonosulfate (B1194676) triple salt) in water provide a simple, rapid, and environmentally benign alternative to conventional methods. researchgate.net

Renewable Energy Sources: The application of unconventional energy sources, such as concentrated solar radiation (CSR), is being explored to drive chemical reactions. nih.gov Coupling CSR with natural, biodegradable catalysts like lemon juice represents a frontier in eco-friendly synthesis, offering high yields in short reaction times. nih.gov

Supramolecular and Novel Catalysis: The use of unique catalytic systems is a promising avenue. For instance, modified cyclodextrins, such as β-cyclodextrin-SO3H, can act as recyclable, proton-donor catalysts in aqueous media, facilitating reactions through the formation of supramolecular inclusion complexes. chemistryviews.org Furthermore, morpholine-based ionic liquids have been synthesized and used as efficient and versatile catalysts for preparing heterocyclic compounds, showcasing excellent catalytic activity and simplifying product separation. rsc.org

A comparison of traditional versus emerging green synthesis principles is highlighted below.

| Feature | Conventional Methods | Emerging Green Methods |

| Solvent | Often chlorinated or volatile organic compounds | Water, bio-based solvents |

| Catalyst | Stoichiometric, often toxic reagents | Recyclable catalysts (e.g., ionic liquids, cyclodextrins), natural acids |

| Energy | Conventional heating (oil baths, heating mantles) | Solar radiation, microwave irradiation |

| Waste | Significant generation of hazardous waste | Minimal waste generation (high atom economy) |

| Safety | Use of hazardous reagents like chlorosulfonic acid | Milder reagents, improved safety profile |

Exploration of Unconventional Reactivity Patterns

Beyond standard transformations, research is delving into the more nuanced and unconventional reactivity of the this compound scaffold. This involves activating the molecule in novel ways to forge new types of chemical bonds.

Electrophilic Umpolung of the Oxindole (B195798) Core: An emerging strategy involves reversing the typical nucleophilic character of the oxindole C3 position. Electrochemical methods can achieve a direct C-H functionalization where the oxindole fragment behaves as an electrophile (Umpolung). acs.org This oxidant-free approach allows for the formation of C-O, C-C, and C-N bonds under mild conditions, opening a new paradigm for derivatization. acs.org

Sulfonyl Exchange Chemistry: The sulfonyl chloride moiety is not limited to simple sulfonamide formation. Inspired by the reactivity of sulfonyl fluorides, research is exploring the ability of sulfonyl halides to engage in "sulfonyl exchange" chemistry. nih.gov This involves reacting with a broader range of nucleophilic amino acid residues in proteins—beyond just cysteine—to include tyrosine, lysine, histidine, serine, and threonine. nih.gov This expanded reactivity is critical for developing novel covalent chemical probes and inhibitors. nih.gov

Modeling-Guided Reactivity Studies: Computational tools are becoming indispensable for predicting and understanding reactivity. nih.gov Molecular modeling can reveal favorable binding poses and non-covalent interactions, such as those between the 2-oxoindoline core and hydrophobic pockets of enzymes. nih.govrapp-polymere.com This insight guides the rational design of derivatives with enhanced or specific reactivity patterns. rapp-polymere.com

Advanced Derivatization for Multifunctional Compounds

The true value of this compound lies in its capacity as a scaffold for creating complex, multifunctional molecules with tailored properties. Advanced derivatization strategies focus on installing diverse functional groups to access novel chemical space.

Click Chemistry and Bioorthogonal Scaffolds: One powerful strategy involves reacting the sulfonyl chloride with propargylamines (containing an acetylene (B1199291) group) to form propargyl sulfonamides. acs.org This introduces a "handle" for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the facile linking of the oxindole core to other molecular fragments, such as azido-sugars or peptides, to create complex bioconjugates or hybrid therapeutics. acs.org A series of acetylene derivatives of quinoline-5-sulfonamide (B3425427) have been prepared and subsequently reacted with organic azides to yield hybrid 1,2,3-triazole systems. acs.org

Synthesis of Heterocyclic Hybrids: The oxindole nucleus can be fused or linked to other pharmacologically important heterocycles. Research has demonstrated the synthesis of molecular hybrids combining indolin-2-one with 1,3,4-thiadiazole (B1197879) and aziridine (B145994) moieties. chemistryviews.org These new chemical entities often exhibit broad-spectrum biological activity. chemistryviews.org Further derivatization, for instance through palladium-catalyzed thioetherification to form C-S bonds, adds another layer of molecular diversity. chemistryviews.org

Spirocycle Synthesis: A significant area of research is the construction of spirocyclic oxindoles, where the C3 position of the oxindole is a shared atom between two rings. rsc.org These rigid, three-dimensional structures are of great interest in medicinal chemistry. rsc.orgacs.org Domino reactions and multi-component cycloaddition reactions are being developed to rapidly assemble these complex architectures from isatin-derived precursors in a stereoselective manner. acs.orgmdpi.com

| Derivatization Strategy | Key Reagents/Reactions | Resulting Structure | Potential Application |

| Click Chemistry | Propargylamines, Organic Azides, Cu(I) catalyst | 1,2,3-Triazole linked oxindole | Hybrid therapeutics, Bioconjugation |

| Heterocyclic Hybrids | 1,3,4-Thiadiazoles, Aziridines | Fused or linked heterocyclic systems | Anticancer agents, Antimicrobials |

| Spirocyclization | Isatins, Acrylates, Amino acids (in cycloaddition) | Spiro-fused oxindoles | Novel drug scaffolds |

| Analytical Derivatization | Dansyl chloride | Dansylated derivatives | Enhanced detection in LC-MS |

Integration with High-Throughput Synthesis and Automation

To fully exploit the potential of the this compound scaffold, medicinal chemistry is turning to automation and high-throughput synthesis. oxfordglobal.com These technologies are essential for rapidly preparing and screening large libraries of derivatives to identify lead compounds.

The integration of automation is reshaping drug discovery by:

Accelerating the Design-Make-Test Cycle: Automated platforms can significantly shorten the time required for synthesis, purification, and biological testing. nih.gov Flow chemistry, in particular, enables precise reaction control, higher yields, and enhanced safety compared to traditional batch synthesis. nih.gov

Enabling Library Synthesis: The creation of large, diverse collections of related compounds is a cornerstone of modern drug discovery. researchgate.net Automated parallel synthesis and flow chemistry systems are ideal for this task, allowing for systematic exploration of structure-activity relationships (SAR). nih.govnih.gov

Improving Precision and Data Quality: Automated systems offer a high degree of precision and consistency, which is crucial for producing reliable biological data. oxfordglobal.com By gathering large amounts of data in a short period, these platforms facilitate robust reaction optimization and kinetic studies. researchgate.net

The move towards automation allows researchers to focus on more creative aspects of drug design rather than repetitive lab work, ultimately fostering innovation. oxfordglobal.com

Applications in Materials Science and Chemical Biology

The unique combination of a biologically active oxindole core and a reactive sulfonyl chloride handle positions this compound for exciting applications in both chemical biology and materials science.

Chemical Biology: The oxindole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs. researchgate.netacs.org The sulfonyl chloride group provides a reactive handle for covalent modification of biological targets.

Covalent Inhibitors and Probes: The sulfonyl chloride can act as a warhead to form stable covalent bonds with nucleophilic residues on proteins. nih.gov This allows for the design of highly potent and selective targeted covalent inhibitors for enzymes implicated in diseases like cancer. nih.govnih.gov For example, 2-oxoindoline derivatives have been developed as modulators of the c-MET kinase, a target in cancer therapy. nih.gov

Biomolecule Labeling: The reactivity of the sulfonyl group can be harnessed to label not only proteins but also other key biomolecules like carbohydrates and RNA, expanding the toolkit for studying biological systems. nih.gov

Materials Science: The reactivity of the sulfonyl chloride group is also being explored for the creation of novel functional materials.

Functional Polymers: Sulfonyl chlorides can serve as efficient initiators for transition metal-catalyzed atom transfer radical polymerization (ATRP), a powerful method for creating well-defined polymers. quora.com They can also be incorporated into polymer backbones. Polystyrene resins functionalized with sulfonyl chloride groups are used as versatile solid-phase supports and scavengers in organic synthesis. rapp-polymere.comsigmaaldrich.com

Advanced Materials Synthesis: A process known as sulfenyl chloride inverse vulcanization has been developed using related sulfur-chloride monomers to create polymers with high sulfur content, including optically transparent materials and thermosets. chemistryviews.org By analogy, this compound could be used as a monomer to incorporate the oxindole moiety into polymers, potentially creating materials with unique optical, electronic, or sensory properties. Other oxindole derivatives have been incorporated into polymers to improve properties like durability. chemimpex.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-2-oxoindoline-5-sulfonyl chloride, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves sulfonation of the indoline core using chlorosulfonic acid. For example, analogous sulfonyl chlorides are synthesized by reacting the precursor (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole) with chlorosulfonic acid at 0°C, followed by gradual warming to room temperature to ensure complete conversion. Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis or HPLC. Post-synthesis, the product is isolated via precipitation in ice water and washed thoroughly to remove acidic residues .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the sulfonyl chloride group’s presence (characteristic downfield shifts for SOCl).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Elemental Analysis : To confirm stoichiometric ratios of C, H, N, and S.

- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for refinement against diffraction data .

Q. What safety protocols are critical when handling sulfonyl chlorides like this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., SO, HCl).

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Quenching : Excess reagent should be neutralized with cold sodium bicarbonate before disposal.

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can nucleophilic substitution reactions with this compound be optimized for diverse sulfonamide derivatives?

- Methodological Answer :

- Nucleophile Selection : Primary/secondary amines (e.g., aniline derivatives) react efficiently in polar aprotic solvents (DMF, THF) with triethylamine as a base.

- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., hydrolysis).

- Workup : Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/EtOAc gradient). Example protocols are detailed for analogous sulfonamide syntheses .

Q. What computational tools are recommended to predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Gaussian or ORCA software to calculate electrophilicity indices, identifying reactive sites (e.g., sulfonyl chloride group).

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water/DMF) to study hydrolysis kinetics.

- PubChem/DSSTox Databases : For comparative analysis of similar sulfonyl chlorides’ physicochemical properties .

Q. How does the electronic structure of this compound influence its reactivity in heterocyclic coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The sulfonyl chloride group activates the indoline core toward electrophilic aromatic substitution.

- Steric Considerations : The 3-methyl group may hinder nucleophilic attack at the 2-oxo position.

- Mechanistic Studies : Use O isotopic labeling to track oxygen transfer during hydrolysis or coupling reactions .

Q. What strategies mitigate hydrolysis during storage or reaction of this compound?

- Methodological Answer :

- Stabilization : Store under anhydrous conditions with molecular sieves (3Å) or in sealed ampoules under argon.

- In Situ Generation : Prepare the sulfonyl chloride immediately before use via Schlenk techniques.

- Kinetic Control : Conduct reactions at low temperatures (–10°C) in dry solvents (e.g., DCM distilled over CaH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.